2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride, also known as ML 00253764 hydrochloride, is a complex organic compound with significant potential in medicinal chemistry. It is characterized by an imidazole ring and substituents that include a bromo-substituted methoxyphenyl group and a fluorophenyl moiety. This compound is primarily studied for its role as an antagonist of the melanocortin 4 receptor, which is involved in regulating appetite and energy expenditure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications .
The synthesis of 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, catalysts, and purification methods vary depending on the desired yield and purity of the final product .
The molecular formula for 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride is with a molecular weight of approximately 377.27 g/mol. The structure features:
The compound's three-dimensional conformation can be visualized using molecular modeling software to predict its interactions with biological targets .
The compound's structural details can be accessed through databases like PubChem, which provide information on its chemical properties and structural visualization tools .
The compound undergoes various chemical reactions typical of imidazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or alter its biological activity .
As an antagonist of the melanocortin 4 receptor, ML 00253764 hydrochloride functions by blocking the receptor's activity. This receptor plays a critical role in regulating appetite and energy homeostasis. By inhibiting MC4R signaling pathways, this compound may help in managing conditions related to obesity and cachexia.
The mechanism involves:
Research continues to explore its potential therapeutic applications in metabolic disorders .
Relevant data regarding these properties can be found in chemical safety data sheets and material safety data sheets provided by suppliers .
ML 00253764 hydrochloride has several scientific uses:
The ongoing research into this compound underscores its significance in understanding complex biological systems and developing novel therapeutic agents .
The melanocortin-4 receptor regulates energy balance through canonical Gαs-mediated cyclic adenosine monophosphate production and non-canonical β-arrestin recruitment pathways. Recent research has elucidated that distinct signaling cascades downstream of melanocortin-4 receptor activation differentially influence metabolic outcomes. Gαs signaling predominantly mediates the anorexigenic effects, while β-arrestin pathways modulate long-term energy expenditure adaptations [8]. Gain-of-function melanocortin-4 receptor variants that preferentially recruit β-arrestin demonstrate protective effects against obesity, highlighting the therapeutic potential of biased agonism approaches [5]. Beyond its metabolic functions, melanocortin-4 receptor hyperactivity contributes to cachexia pathogenesis through hypothalamic inflammation-mediated pathways. Pro-inflammatory cytokines, including interleukin-1, interleukin-6, and tumor necrosis factor-alpha, directly stimulate pro-opiomelanocortin neurons while inhibiting agouti-related peptide expression. This neuroinflammatory cascade heightens melanocortin-4 receptor signaling tone, resulting in anorexia, accelerated muscle proteolysis, and adipose tissue wasting independent of nutritional intake [2] [10]. Cachexia occurs in approximately 50-80% of cancer patients and contributes significantly to mortality in chronic conditions including chronic kidney disease, congestive heart failure, and sepsis [2].
Table 1: Melanocortin-4 Receptor Signaling Pathways in Metabolic Regulation
| Signaling Component | Physiological Function | Pathophysiological Consequence |
|---|---|---|
| Gαs-protein/cyclic adenosine monophosphate | Acute satiety signaling, insulin sensitivity | Loss-of-function mutations cause hyperphagia and obesity |
| β-arrestin recruitment | Long-term energy expenditure regulation, receptor internalization | Gain-of-function variants protect against obesity |
| Calcium ion flux | Neuronal excitability modulation | Dysregulation associated with appetite dyscontrol |
| Agouti-related peptide antagonism | Orexigenic drive during negative energy balance | Overexpression exacerbates cachexia |
Experimental evidence demonstrates that hypothalamic melanocortin-4 receptor expression decreases with aging and under conditions of chronic hyperglycemia. In vitro studies using mouse hypothalamic cell lines exposed to high glucose concentrations (50 mM) show elevated cellular senescence markers (p21) and disrupted circadian regulators (Basic helix-loop-helix ARNT-like protein 1), alongside reduced melanocortin-4 receptor expression. This suggests a bidirectional relationship between metabolic stress and melanocortin-4 receptor dysfunction that may accelerate age-related metabolic decline [10]. The melanocortin-4 receptor also modulates sympathetic nervous system activity, with deficient signaling associated with lower blood pressure and heart rate despite severe obesity—a paradoxical cardiovascular phenotype observed in human melanocortin-4 receptor deficiency syndromes [5].
Pharmacological targeting of the melanocortin-4 receptor has yielded distinct therapeutic classes: agonists for monogenic obesity and antagonists for cachexia. Setmelanotide, a cyclic melanocortin-4 receptor agonist, received United States Food and Drug Administration approval in 2020 for obesity arising from pro-opiomelanocortin, proprotein convertase subtilisin/kexin type 1, or leptin receptor deficiency. Clinical trials demonstrated significant weight reduction (mean 25.6% after one year) in these populations by restoring satiety signaling through potent receptor activation [1] [7]. This breakthrough validated melanocortin-4 receptor agonism as a viable strategy for rare genetic obesity disorders characterized by upstream pathway defects. For cachexia, the synthetic melanocortin-4 receptor antagonist 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride (designated TCMCB07) has demonstrated efficacy across multiple preclinical models. In lipopolysaccharide-induced anorexia, methylcholanthrene sarcoma cancer cachexia, and 5/6 subtotal nephrectomy chronic kidney disease models, peripheral administration of TCMCB07 attenuated weight loss and preserved lean mass through orexigenic effects [2].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8